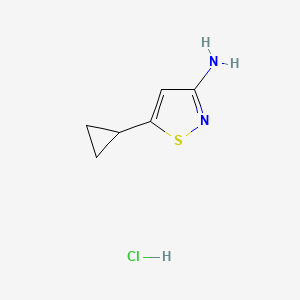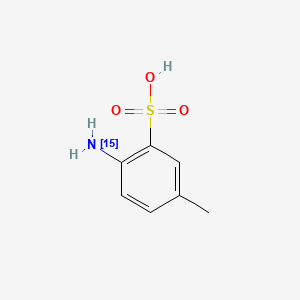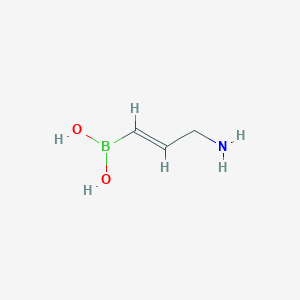
Pyridine, 2-ethyl-6-isothiocyanato-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-isothiocyanatopyridine is an organic compound belonging to the class of isothiocyanates, which are known for their versatile chemical reactivity and biological activities. This compound features a pyridine ring substituted with an ethyl group at the 2-position and an isothiocyanate group at the 6-position. The unique structure of 2-ethyl-6-isothiocyanatopyridine makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-6-isothiocyanatopyridine typically involves the reaction of 2-ethyl-6-aminopyridine with carbon disulfide and a base, followed by desulfurization. One common method is the one-pot preparation involving aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of DABCO or sodium hydride .
Industrial Production Methods: Industrial production methods for 2-ethyl-6-isothiocyanatopyridine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-6-isothiocyanatopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common compared to nucleophilic substitutions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Thioureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Dithiocarbamates: Formed by reaction with thiols.
Aplicaciones Científicas De Investigación
2-Ethyl-6-isothiocyanatopyridine has a wide range of applications in scientific research:
Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules through the isothiocyanate group.
Industry: Utilized in the production of agrochemicals and as a building block for various functional materials.
Mecanismo De Acción
The mechanism of action of 2-ethyl-6-isothiocyanatopyridine primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to modifications that can alter their function. The compound’s effects are mediated through these covalent modifications, which can disrupt cellular processes and lead to biological activity .
Comparación Con Compuestos Similares
2-Isothiocyanatopyridine: Lacks the ethyl group at the 2-position, resulting in different reactivity and biological activity.
6-Isothiocyanato-2-methylpyridine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties and applications.
2-Ethyl-4-isothiocyanatopyridine:
Uniqueness: 2-Ethyl-6-isothiocyanatopyridine is unique due to the specific positioning of the ethyl and isothiocyanate groups on the pyridine ring, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for targeted applications in synthesis and research .
Propiedades
Número CAS |
1103425-65-5 |
|---|---|
Fórmula molecular |
C8H8N2S |
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
2-ethyl-6-isothiocyanatopyridine |
InChI |
InChI=1S/C8H8N2S/c1-2-7-4-3-5-8(10-7)9-6-11/h3-5H,2H2,1H3 |
Clave InChI |
KCTSDEASOUHSGB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CC=C1)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)

![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)




![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)


![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)

![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
